molecular formula C8H11N3O2 B13117248 3-Isopropyl-5-nitropyridin-4-amine

3-Isopropyl-5-nitropyridin-4-amine

Cat. No.: B13117248
M. Wt: 181.19 g/mol
InChI Key: WCPDKIGFDCVNDT-UHFFFAOYSA-N
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Description

3-Isopropyl-5-nitropyridin-4-amine is a pyridine derivative featuring an isopropyl group at position 3, a nitro group at position 5, and an amine group at position 4. The nitro group confers electron-withdrawing properties, while the isopropyl substituent introduces steric bulk and electron-donating effects via inductive mechanisms. The amine group at position 4 may participate in hydrogen bonding and serve as a site for further functionalization.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3-nitro-5-propan-2-ylpyridin-4-amine

InChI

InChI=1S/C8H11N3O2/c1-5(2)6-3-10-4-7(8(6)9)11(12)13/h3-5H,1-2H3,(H2,9,10)

InChI Key

WCPDKIGFDCVNDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5-nitropyridin-4-amine typically involves the nitration of a pyridine derivative followed by the introduction of the isopropyl group. One common method involves the nitration of 3-isopropylpyridine to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-isopropyl-5-nitropyridine is then subjected to reduction reactions to convert the nitro group to an amino group, typically using reducing agents such as iron powder and acetic acid .

Industrial Production Methods

Industrial production methods for 3-Isopropyl-5-nitropyridin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-nitropyridin-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isopropyl-5-nitropyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

3-Chloro-5-Nitropyridine-4-amine (CAS 89284-28-6)

Structural Differences :

  • Substituent : Chlorine replaces the isopropyl group at position 3.
  • Molecular Formula : C₅H₄ClN₃O₂ vs. C₈H₁₁N₃O₂ for the target compound.
  • Molecular Weight : 173.56 g/mol vs. ~181.20 g/mol.

Key Comparisons :

  • Electronic Effects : The chloro group is electron-withdrawing, reducing electron density on the pyridine ring compared to the electron-donating isopropyl group. This difference impacts reactivity in electrophilic substitution reactions.
  • Solubility: The chloro analog is more polar and likely more soluble in polar solvents (e.g., water, ethanol) than the hydrophobic isopropyl derivative.
  • Synthetic Routes : highlights nitration and amination steps for synthesizing the chloro analog, suggesting analogous methods could apply to the target compound with isopropyl introduction via alkylation .

Isopropyl-(5-nitro-pyridin-2-yl)-amine (CAS 26820-53-1)

Structural Differences :

  • Amine Position : The amine group is at position 2 instead of 4.
  • Molecular Formula : C₈H₁₁N₃O₂ (same as target compound).
  • Synonyms: Includes "5-nitro-N-(propan-2-yl)pyridin-2-amine" .

Key Comparisons :

  • This contrasts with the target compound, where the amine at position 4 may stabilize charge distribution near the nitro group.
  • Hydrogen Bonding : Position 2’s amine may form intramolecular hydrogen bonds with the nitro group, affecting solubility and crystallinity.

N-(4-Isopropylphenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine (CAS 353271-43-9)

Structural Differences :

  • Core Heterocycle : Pyrazole (two adjacent nitrogen atoms) replaces pyridine.
  • Substituents : Nitro at pyrazole position 4, amine at position 3, and isopropyl on a phenyl side chain.
  • Molecular Weight : 295.33 g/mol (higher due to the phenyl group) .

Key Comparisons :

  • Acidity : Pyrazole’s aromaticity and dual nitrogen atoms increase acidity compared to pyridine derivatives. The amine in this compound may exhibit different protonation behavior.
  • Applications : Pyrazole derivatives are common in drug design (e.g., COX-2 inhibitors), whereas pyridine analogs like the target compound may have distinct biological targets.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties
3-Isopropyl-5-nitropyridin-4-amine C₈H₁₁N₃O₂ 181.20 3-Isopropyl, 5-Nitro, 4-Amine Steric bulk, moderate hydrophobicity
3-Chloro-5-nitropyridine-4-amine C₅H₄ClN₃O₂ 173.56 3-Chloro, 5-Nitro, 4-Amine Higher polarity, electron-withdrawing
Isopropyl-(5-nitro-pyridin-2-yl)-amine C₈H₁₁N₃O₂ 181.20 2-Amine, 5-Nitro, 2-Isopropyl Altered resonance, intramolecular H-bonding
N-(4-Isopropylphenyl)-5-methyl-4-nitro-1H-pyrazol-3-amine C₁₄H₁₇N₅O₂ 295.33 Pyrazole core, 4-Nitro, 3-Amine High molecular weight, aromatic acidity

Research Findings and Implications

  • Synthetic Challenges : Introducing the isopropyl group (e.g., via alkylation) may require optimized conditions to avoid steric hindrance, unlike the chloro analog’s straightforward substitution .
  • Reactivity : The nitro group’s position (5 in pyridine vs. 4 in pyrazole) influences electrophilic attack sites. In pyridines, nitration typically occurs at position 3 or 5, whereas pyrazoles favor nitration at position 4 .
  • Biological Relevance : Pyridine derivatives with nitro and amine groups are explored as kinase inhibitors, while pyrazole analogs often target inflammatory pathways .

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